- Thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases, World Intellectual Property Organization, , ,
Cas no 944804-79-9 (2-amino-5-bromo-thiazole-4-carbonitrile)
2-amino-5-bromo-thiazole-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-5-bromothiazole-4-carbonitrile
- 2-amino-5-bromo-1,3-thiazole-4-carbonitrile
- 4-Thiazolecarbonitrile, 2-amino-5-bromo-
- AWRSBLKVIBXYGO-UHFFFAOYSA-N
- FCH1402571
- AX8254210
- ST24039938
- 2-Amino-5-bromo-4-thiazolecarbonitrile (ACI)
- 2-amino-5-bromo-thiazole-4-carbonitrile
- SCHEMBL4292009
- CS-B1168
- 944804-79-9
- MFCD11109851
- DB-079905
- DTXSID20727363
- AKOS022175182
- AS-41534
-
- MDL: MFCD11109851
- Inchi: 1S/C4H2BrN3S/c5-3-2(1-6)8-4(7)9-3/h(H2,7,8)
- InChI Key: AWRSBLKVIBXYGO-UHFFFAOYSA-N
- SMILES: N#CC1=C(Br)SC(N)=N1
Computed Properties
- Exact Mass: 202.91500
- Monoisotopic Mass: 202.91528g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 90.9
- XLogP3: 1.7
Experimental Properties
- PSA: 90.94000
- LogP: 1.94068
2-amino-5-bromo-thiazole-4-carbonitrile Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-amino-5-bromo-thiazole-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059003205-250mg |
2-Amino-5-bromothiazole-4-carbonitrile |
944804-79-9 | 95% | 250mg |
$153.00 | 2022-03-30 | |
| Alichem | A059003205-1g |
2-Amino-5-bromothiazole-4-carbonitrile |
944804-79-9 | 95% | 1g |
$295.00 | 2023-08-31 | |
| Alichem | A059003205-5g |
2-Amino-5-bromothiazole-4-carbonitrile |
944804-79-9 | 95% | 5g |
$825.00 | 2023-08-31 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB00026-1g |
2-amino-5-bromothiazole-4-carbonitrile |
944804-79-9 | 95% | 1g |
$260 | 2023-09-07 | |
| Chemenu | CM126412-1g |
2-amino-5-bromothiazole-4-carbonitrile |
944804-79-9 | 95% | 1g |
$364 | 2021-08-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD254210-100mg |
2-Amino-5-bromothiazole-4-carbonitrile |
944804-79-9 | 95% | 100mg |
¥96.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD254210-250mg |
2-Amino-5-bromothiazole-4-carbonitrile |
944804-79-9 | 95% | 250mg |
¥237.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD254210-1g |
2-Amino-5-bromothiazole-4-carbonitrile |
944804-79-9 | 95% | 1g |
¥943.0 | 2024-04-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CC310-200mg |
2-amino-5-bromo-thiazole-4-carbonitrile |
944804-79-9 | 95+% | 200mg |
470.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CC310-50mg |
2-amino-5-bromo-thiazole-4-carbonitrile |
944804-79-9 | 95+% | 50mg |
147.0CNY | 2021-07-17 |
2-amino-5-bromo-thiazole-4-carbonitrile Production Method
Production Method 1
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
2-amino-5-bromo-thiazole-4-carbonitrile Raw materials
2-amino-5-bromo-thiazole-4-carbonitrile Preparation Products
2-amino-5-bromo-thiazole-4-carbonitrile Suppliers
2-amino-5-bromo-thiazole-4-carbonitrile Related Literature
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2-amino-5-bromo-thiazole-4-carbonitrile
Comprehensive Overview of 2-Amino-5-bromo-thiazole-4-carbonitrile (CAS No. 944804-79-9)
2-Amino-5-bromo-thiazole-4-carbonitrile (CAS No. 944804-79-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiazole derivative is characterized by its unique molecular structure, featuring an amino group, a bromine substituent, and a carbonitrile moiety. Its versatility in synthetic chemistry makes it a valuable intermediate for developing novel bioactive molecules.
The compound's CAS number 944804-79-9 is frequently searched in scientific databases, reflecting its relevance in drug discovery and material science. Researchers often explore its potential as a building block for kinase inhibitors and antimicrobial agents, aligning with current trends in targeting resistant pathogens and cancer therapeutics. The bromothiazole core also finds applications in designing fluorescent probes for biochemical assays.
Recent studies highlight the role of 2-amino-5-bromo-thiazole-4-carbonitrile in green chemistry initiatives. Its efficient synthesis via catalyst-free methods addresses growing demand for sustainable protocols. Analytical techniques like HPLC and NMR are commonly employed to verify its purity (>98%), a critical parameter for reproducibility in medicinal chemistry projects.
In material science, this compound contributes to developing organic semiconductors and photovoltaic materials. The electron-withdrawing carbonitrile group enhances charge transport properties, making it relevant for next-generation OLED technologies. Such applications resonate with the global push toward renewable energy solutions.
Safety profiles of CAS 944804-79-9 are thoroughly documented in compliance with REACH regulations. Proper handling requires standard laboratory precautions, though it doesn't fall under hazardous classifications. Storage recommendations typically suggest anhydrous conditions at 2-8°C to maintain stability.
The market for thiazole derivatives is projected to grow at 6.8% CAGR (2023-2030), driven by their utility in precision medicine. Patent analyses reveal increasing filings involving 944804-79-9 for neurodegenerative disease treatments, particularly targeting protein misfolding pathways.
For synthetic chemists, the compound's regioselective reactivity enables diverse functionalization at the 2- and 4-positions. This property is exploited in parallel synthesis platforms for high-throughput screening libraries. Computational studies using DFT calculations further elucidate its electronic properties for rational drug design.
Environmental considerations include biodegradability assessments of brominated thiazoles, with recent OECD 301 tests showing moderate persistence. This data supports responsible use in industrial applications while meeting EPA guidelines.
Analytical reference standards of 2-amino-5-bromo-thiazole-4-carbonitrile are commercially available with full spectroscopic characterization (IR, MS, 13C/1H NMR). These are essential for method validation in quality control laboratories serving the pharmaceutical supply chain.
Emerging applications include its use as a ligand in transition metal catalysis, particularly for C-C coupling reactions. This expands its utility beyond traditional medicinal chemistry into asymmetric synthesis methodologies that are revolutionizing chiral drug production.
944804-79-9 (2-amino-5-bromo-thiazole-4-carbonitrile) Related Products
- 1257072-06-2(5-Bromothiazole-4-carbonitrile)
- 133692-16-7(5-bromo-4-methyl-thiazol-2-amine;hydrochloride)
- 79247-77-1(5-bromo-4-methyl-thiazol-2-amine;hydrobromide)
- 3034-57-9(5-bromo-4-methyl-1,3-thiazol-2-amine)
- 1158211-11-0(5-Bromo-4-ethylthiazol-2-amine)
- 878890-10-9(5-bromo-N,4-dimethyl-1,3-thiazol-2-amine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)